molecular formula C18H21N5O B14970668 2-methoxy-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

2-methoxy-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

Cat. No.: B14970668
M. Wt: 323.4 g/mol
InChI Key: JCCUNENLKYOVAL-UHFFFAOYSA-N
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Description

2-METHOXY-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE is a complex organic compound that features a methoxy group, a tetrazole ring, and a substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using azide sources under acidic or basic conditions. The methoxy group can be introduced via methylation of the corresponding hydroxy precursor. The final step involves coupling the tetrazole and methoxy aniline derivatives under suitable conditions, often using catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHOXY-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring, for example, is known to mimic carboxylate groups, potentially allowing the compound to inhibit enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: These compounds also contain a fused ring system and have diverse biological activities.

    Indoles: Known for their wide range of biological activities, indoles share structural similarities with the tetrazole ring system.

    Imidazoles: These compounds are structurally similar and have various pharmacological applications.

Uniqueness

2-METHOXY-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxy group, tetrazole ring, and substituted aniline makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

2-methoxy-N-[2-[1-(3-methylphenyl)tetrazol-5-yl]propan-2-yl]aniline

InChI

InChI=1S/C18H21N5O/c1-13-8-7-9-14(12-13)23-17(20-21-22-23)18(2,3)19-15-10-5-6-11-16(15)24-4/h5-12,19H,1-4H3

InChI Key

JCCUNENLKYOVAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)C(C)(C)NC3=CC=CC=C3OC

Origin of Product

United States

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